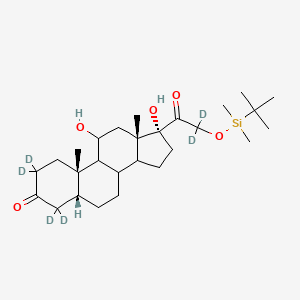
5beta-Dihydrocortisol 21-O-tert-butyldimethylsilyl ether-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is notable for its unique structure, which includes a docosahexaenoic acid (DHA) moiety linked to a nicotinamide group through a disulfide bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Compound 5 involves multiple steps, starting with the preparation of the docosahexaenoic acid (DHA) derivative. The DHA is first converted into its corresponding amide by reacting with ethylenediamine. This intermediate is then treated with a disulfide-containing reagent to introduce the disulfide linkage. Finally, the nicotinamide group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of Compound 5 typically involves large-scale synthesis using automated reactors. The process begins with the extraction of DHA from natural sources such as fish oil. The DHA is then purified and subjected to the same synthetic steps as described above, but on a larger scale. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Compound 5 undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in Compound 5 can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can also be reduced to yield the corresponding thiols.
Substitution: The nicotinamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to modify the nicotinamide group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various nicotinamide derivatives.
Applications De Recherche Scientifique
Compound 5 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways due to its disulfide bond.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Compound 5 involves its interaction with cellular proteins through its disulfide bond. This bond can undergo redox reactions, leading to the formation of thiol groups that can interact with cysteine residues in proteins. This interaction can modulate the activity of various enzymes and signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide derivatives: Compounds with similar nicotinamide groups but different linkages.
Docosahexaenoic acid derivatives: Compounds with DHA moieties but different functional groups.
Uniqueness
Compound 5 is unique due to its combination of a DHA moiety and a nicotinamide group linked through a disulfide bond. This structure allows it to participate in redox reactions and interact with cellular proteins in a way that is distinct from other similar compounds.
Propriétés
Formule moléculaire |
C27H46O5Si |
|---|---|
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
(5R,10S,11S,13S,17R)-17-[2-[tert-butyl(dimethyl)silyl]oxy-2,2-dideuterioacetyl]-2,2,4,4-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O5Si/c1-24(2,3)33(6,7)32-16-22(30)27(31)13-11-20-19-9-8-17-14-18(28)10-12-25(17,4)23(19)21(29)15-26(20,27)5/h17,19-21,23,29,31H,8-16H2,1-7H3/t17-,19?,20?,21+,23?,25+,26+,27+/m1/s1/i10D2,14D2,16D2 |
Clé InChI |
HQYMHUSQVJGGKS-QIVSLLCGSA-N |
SMILES isomérique |
[2H]C1(C[C@]2([C@H](CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)C([2H])([2H])O[Si](C)(C)C(C)(C)C)O)C)O)C(C1=O)([2H])[2H])C)[2H] |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


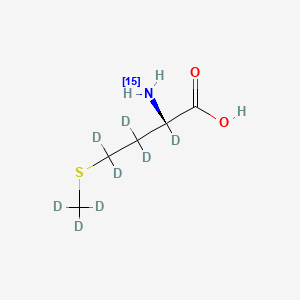
![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
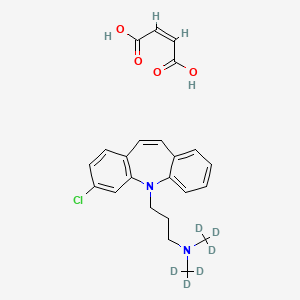
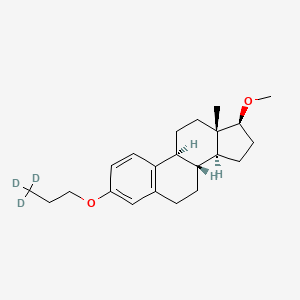

![8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one](/img/structure/B12425510.png)
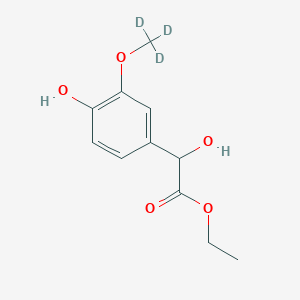


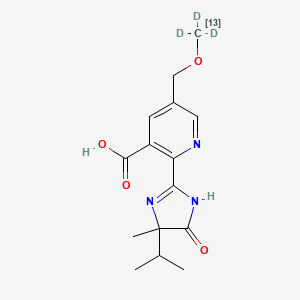

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)

![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)
